

The Structural Elucidation of Akuammicine and its Stereoisomers: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Akuammicine
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Abstract

Akuammicine, a monoterpenoid indole alkaloid primarily isolated from the seeds of *Picralima nitida* and other plants of the Apocynaceae family, has garnered significant interest in the scientific community for its unique chemical architecture and potential pharmacological activities.^[1] This technical guide provides an in-depth overview of the structural elucidation of **akuammicine**, detailing the spectroscopic and crystallographic data that have been pivotal in defining its complex polycyclic framework and absolute stereochemistry. This document summarizes key quantitative data, outlines experimental methodologies, and presents visual representations of the structural analysis workflow to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

The structural journey of **akuammicine**, first isolated in 1927, culminated in the definitive confirmation of its structure and absolute stereochemistry by X-ray crystallography in 2017.^[1] It belongs to the *Strychnos* alkaloid family and is biosynthetically derived from the central intermediate strictosidine. The elucidation of its structure has been a testament to the power of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction. Understanding the precise three-dimensional arrangement of atoms in **akuammicine** and its stereoisomers is critical for elucidating its biological targets and for the rational design of new therapeutic agents.

Physicochemical and Spectroscopic Data of Akuammicine

The structural characterization of **akuammicine** ($C_{20}H_{22}N_2O_2$) relies on a combination of spectroscopic techniques that provide detailed information about its connectivity and stereochemistry.

NMR Spectroscopy

NMR spectroscopy has been instrumental in assigning the proton and carbon frameworks of **akuammicine**. One-dimensional (1H , ^{13}C , DEPT-135) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments have enabled the complete assignment of its complex structure.^[2]

Table 1: ^{13}C NMR Spectroscopic Data for **Akuammicine** (75 MHz, $CDCl_3$)^[2]

Carbon No.	Chemical Shift (δ) ppm
2	164.0
3	61.5
5	54.1
6	43.2
7	55.0
8	133.2
9	121.4
10	122.3
11	129.6
12	110.5
13	143.1
14	29.3
15	28.5
16	102.3
17 (C=O)	167.2
18 (CH ₃)	13.8
19	129.8
20	130.9
21	55.1
22 (OCH ₃)	51.8

Table 2: ¹H NMR Spectroscopic Data for **Akuammicine** (Partial)

Proton No.	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
NH-1	8.97	s	-
H-9	7.39	d	7.5
H-11	7.24	dt	8.0, 0.8
H-10	6.98	t	7.5
H-12	6.88	d	8.0
H-19	5.62	q	7.0
H-3	4.65	d	11.0
H-15	4.25	m	-
OCH ₃ -22	3.78	s	-
H-5 α	3.65	d	15.0
H-18	1.70	d	7.0

Note: A complete, published table with all multiplicities and coupling constants is not readily available in the searched literature. The data presented is compiled from existing publications.

Mass Spectrometry

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of **akuammicine**. The protonated molecule $[M+H]^+$ is observed at an m/z of 323.[\[3\]](#)

Table 3: Key Mass Spectrometry Fragments of **Akuammicine**[\[4\]](#)

m/z	Relative Intensity	Proposed Fragment
323.175	-	[M+H] ⁺
291.148590	100	[M+H - CH ₃ OH] ⁺
292.152222	32.16	Isotopic Peak
218.093292	25.31	Further Fragmentation
204.080200	33.80	Further Fragmentation
182.083984	28.07	Further Fragmentation

Infrared Spectroscopy

Infrared (IR) spectroscopy helps to identify the functional groups present in the molecule. For **akuammicine**, IR analysis confirms the presence of an N-H group (amine), a C=O group (ester), and aromatic C-H bonds.

X-ray Crystallography

Single-crystal X-ray diffraction has been the definitive method for the structural elucidation of **akuammicine**, confirming its constitution and establishing its absolute stereochemistry. The absolute configuration has been determined as (3S, 7R, 15S).^{[2][3]} The quality of the crystallographic data is indicated by a Flack parameter of 0.10 (13), which validates the assigned absolute configuration.^[3]

Table 4: Crystallographic Data for **Akuammicine**^[2]

Parameter	Value
Chemical Formula	C ₂₀ H ₂₂ N ₂ O ₂
Crystal System	Triclinic
Space Group	P1
a (Å)	8.0123 (3)
b (Å)	10.3236 (4)
c (Å)	11.2032 (5)
α (°)	89.998 (3)
β (°)	81.139 (3)
γ (°)	72.848 (3)
Volume (Å ³)	870.11 (6)
Z	2
Flack Parameter	0.10 (13)

Stereoisomers of Akuammicine

The complex structure of **akuammicine** with multiple chiral centers allows for the existence of several stereoisomers. The biosynthesis of monoterpenoid indole alkaloids is under strict enzymatic control, which dictates the stereochemistry of the natural product. The enzyme geissoschizine oxidase (GO) plays a crucial role in the formation of the *Strychnos* alkaloid scaffold, leading to the specific stereochemistry observed in naturally occurring **akuammicine**.

While the natural enantiomer is well-characterized, detailed structural and spectroscopic data for other stereoisomers of **akuammicine** are not extensively reported in the literature. The synthesis of racemic **akuammicine** has been achieved, which would contain both enantiomers. [5] Furthermore, the synthesis and characterization of derivatives of **akuammicine** have been reported, with some reactions proceeding diastereoselectively.[3] However, a comparative analysis of the spectroscopic data of different diastereomers of the parent **akuammicine** molecule is currently limited by the lack of available data.

Experimental Protocols

Isolation and Purification of Akuammicine

A common method for the isolation of **akuammicine** from plant material, such as the seeds of *Picralima nitida*, involves pH-zone-refining countercurrent chromatography.

- Extraction: The powdered plant material is extracted with a suitable solvent, often methanol or ethanol.
- Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids from neutral compounds.
- pH-Zone-Refining Countercurrent Chromatography: The enriched alkaloid fraction is then purified using a biphasic solvent system. A typical system consists of ethyl acetate/water (1:1, v/v) or tert-butyl methyl ether/acetonitrile/water (2:2:3, v/v/v). Triethylamine is added to the organic phase as a retainer, and an acid (e.g., HCl) is added to the aqueous mobile phase.
- Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing pure **akuammicine**.

NMR Spectroscopy

- Sample Preparation: A few milligrams of purified **akuammicine** are dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl_3).
- 1D NMR: ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).
- 2D NMR: A suite of 2D NMR experiments is performed to establish connectivity and spatial relationships:
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

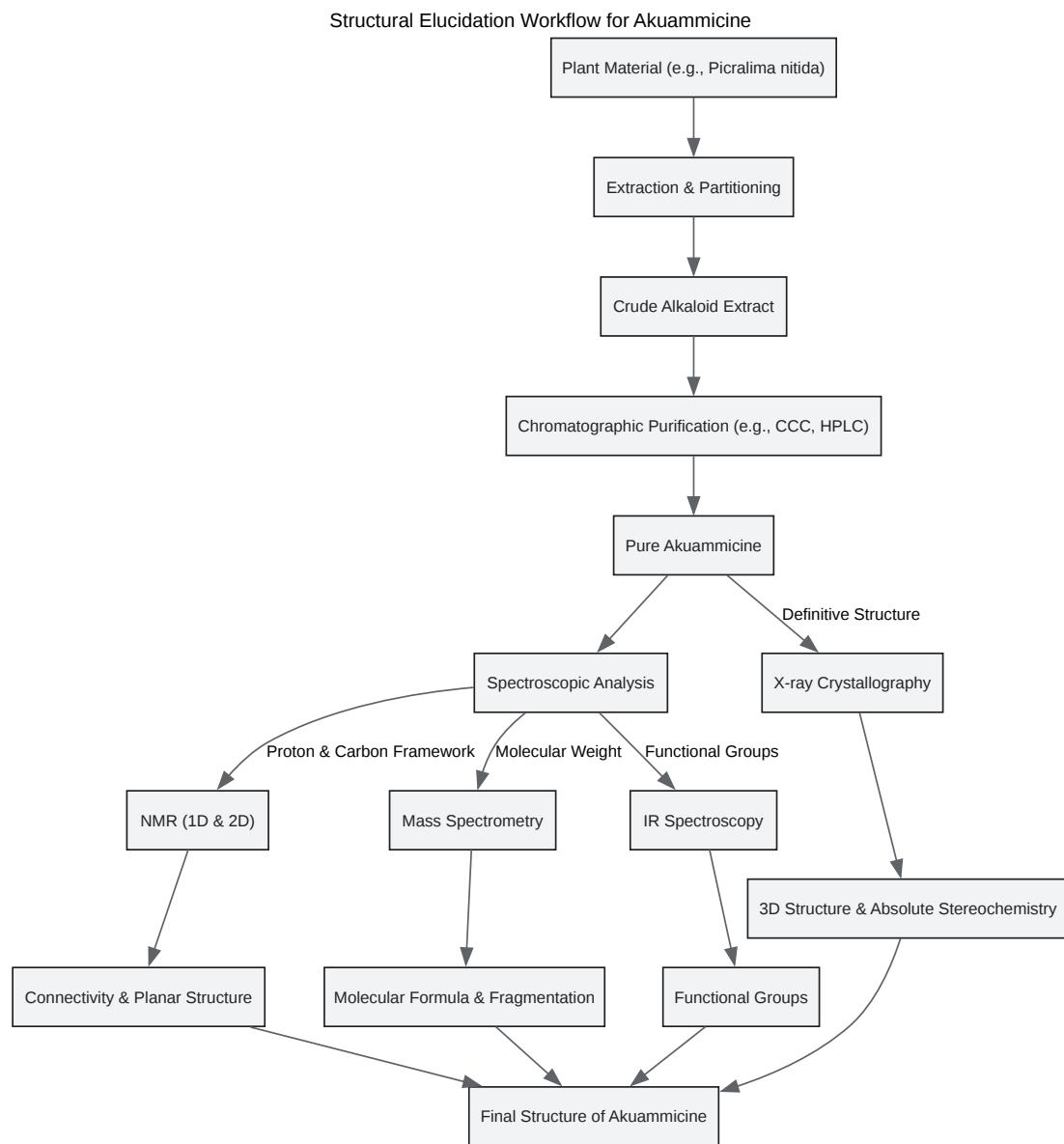
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-3 bonds).
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.

X-ray Crystallography

- Crystallization: Single crystals of **akuammicine** suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent.
- Data Collection: A selected crystal is mounted on a diffractometer, and diffraction data are collected using a suitable X-ray source (e.g., Mo K α radiation).
- Structure Solution and Refinement: The crystal structure is solved using direct methods and refined using full-matrix least-squares techniques. The absolute configuration is determined by analyzing anomalous dispersion effects, leading to the calculation of the Flack parameter.

Visualizations

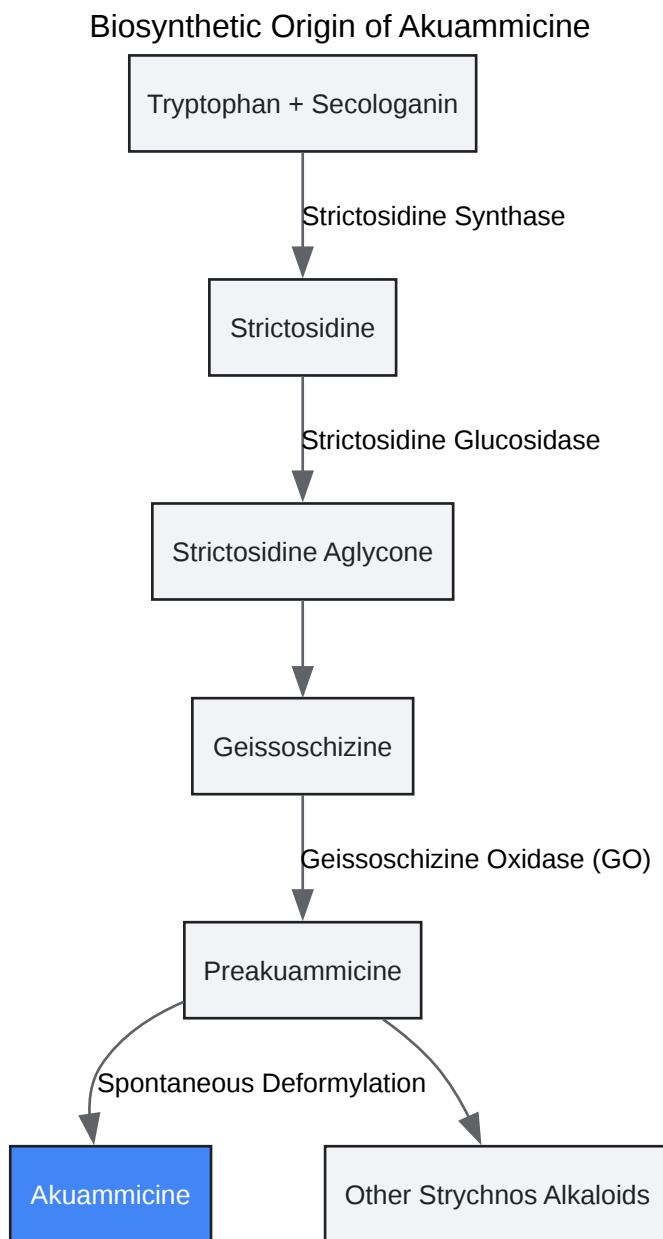
Structural Elucidation Workflow



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Caption: A flowchart illustrating the key steps in the isolation and structural elucidation of **akuammicine**.

Biosynthetic Relationship of Akuammicine



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Caption: A simplified diagram showing the biosynthetic pathway leading to **akuammicine**.

Conclusion

The structural elucidation of **akuammicine** is a prime example of the application of modern analytical techniques to unravel the complexities of natural products. The combination of NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction has provided an unambiguous assignment of its structure and absolute stereochemistry. While the naturally occurring enantiomer has been thoroughly characterized, a significant gap remains in the detailed structural and spectroscopic data for its other stereoisomers. Further research focusing on the synthesis and characterization of these stereoisomers will be crucial for a comprehensive understanding of their structure-activity relationships and for unlocking the full therapeutic potential of the **akuammicine** scaffold. This guide serves as a foundational resource for researchers embarking on such endeavors.

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- To cite this document: BenchChem. [The Structural Elucidation of Akuammicine and its Stereoisomers: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1666747#structural-elucidation-of-akuammicine-and-its-stereoisomers>]

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